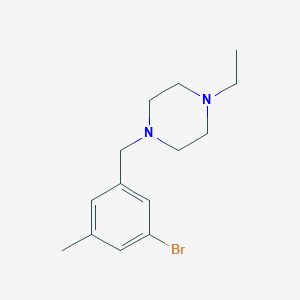

1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine

CAS No.:

Cat. No.: VC16199117

Molecular Formula: C14H21BrN2

Molecular Weight: 297.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21BrN2 |

|---|---|

| Molecular Weight | 297.23 g/mol |

| IUPAC Name | 1-[(3-bromo-5-methylphenyl)methyl]-4-ethylpiperazine |

| Standard InChI | InChI=1S/C14H21BrN2/c1-3-16-4-6-17(7-5-16)11-13-8-12(2)9-14(15)10-13/h8-10H,3-7,11H2,1-2H3 |

| Standard InChI Key | GGRMQNHCAVLROP-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(CC1)CC2=CC(=CC(=C2)C)Br |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is C₁₄H₂₁BrN₂, with a molecular weight of 297.23 g/mol . The structure comprises a piperazine core substituted with a 3-bromo-5-methylbenzyl group at one nitrogen and an ethyl group at the other (Figure 1).

Spectral Characteristics

While specific spectral data for this compound are unavailable, analogs such as 1-(2-bromo-3-methylbenzyl)-4-ethylpiperazine ( ) and 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine ( ) provide reference points:

-

¹H NMR: Peaks for aromatic protons (6.8–7.5 ppm), methyl groups (2.3–2.5 ppm), and ethyl/piperazine protons (1.2–3.5 ppm) .

-

MS: Molecular ion peaks at m/z 297 (M⁺) and fragment ions corresponding to bromine loss (M–Br) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1-(3-bromo-5-methylbenzyl)-4-ethylpiperazine likely follows piperazine alkylation strategies (Figure 2):

-

Benzyl Halide Preparation: 3-Bromo-5-methylbenzyl bromide is synthesized via bromination of 5-methylbenzyl alcohol using PBr₃ or HBr .

-

Piperazine Alkylation: Reaction of 1-ethylpiperazine with 3-bromo-5-methylbenzyl bromide in polar solvents (e.g., THF) under reflux yields the target compound .

-

Step 1: 3-Bromo-5-methylbenzyl bromide (1.2 eq) is added to 1-ethylpiperazine (1 eq) in THF with K₂CO₃.

-

Step 2: The mixture is refluxed for 12–24 hrs, followed by extraction with ethyl acetate and purification via column chromatography (yield: ~75–85%).

Byproduct Management

Competing N-alkylation at both piperazine nitrogens is minimized using stoichiometric control and bulky bases (e.g., DIPEA) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in chloroform, DCM, and THF; poorly soluble in water (<1 mg/mL) .

-

Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or moisture .

Thermal Properties

-

Melting Point: Estimated 90–110°C based on analogs (e.g., 1-(2-bromo-3-methylbenzyl)-4-ethylpiperazine: 98–102°C) .

-

Boiling Point: ~365°C (predicted via Chemsketch).

Applications in Drug Discovery

Lead Optimization

The bromo and methyl groups enable Structure-Activity Relationship (SAR) studies:

-

Bromine: Enhances target binding via halogen bonding (e.g., ALDH1A1 inhibition ).

-

Ethyl Group: Improves metabolic stability compared to methyl analogs .

Case Study: Anticancer Agents

Compound NCT-501, a theophylline-piperazine derivative, inhibits ALDH1A1 (IC₅₀ = 87 nM) and reduces cancer stem cell viability . The ethyl group in 1-(3-bromo-5-methylbenzyl)-4-ethylpiperazine may confer similar selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume